molecular formula C8H9N3 B020067 8-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 68739-11-7

8-Methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B020067
CAS RN: 68739-11-7
M. Wt: 147.18 g/mol
InChI Key: GGGMCFYRIGTEMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including structures similar to 8-Methylimidazo[1,2-a]pyridin-3-amine, often involves multistep reactions that allow for the introduction of various functional groups. One common approach for synthesizing the imidazopyridine ring system involves intramolecular cyclization of an iminium ion derived from the condensation of an amine and a substituted gamma-(1-imidazolyl)butyraldehyde (Dinsmore et al., 2000). Another method reported includes a two-step synthesis starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, followed by consecutive reactions with primary amines to introduce diverse substituents (Schmid et al., 2006).

Scientific Research Applications

  • Synthesis of Substituted Imidazonaphthyridines, Azacarbolines, and Cyclazines : Aminoidazo[1,2-a]pyridines, like 8-Methylimidazo[1,2-a]pyridin-3-amine, are used for the regioselective synthesis of substituted imidazonaphthyridines, azacarbolines, and cyclazines, combining amines and aldehydes. This process is significant in the context of medicinal chemistry and combinatorial libraries (Chezal et al., 2002).

  • Potential for Antiinflammatory and Analgesic Applications : Compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids exhibit promising antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting potential therapeutic applications (Abignente et al., 1982).

  • Copper-catalyzed Intramolecular CH Amination : Copper-catalyzed intramolecular CH amination of N-arylpyridin-2-amines is a promising method for synthesizing pyrido[1,2-a]benzimidazoles with benzene ring substituents. This is significant for the development of materials and medicinal chemistry applications (Masters et al., 2011).

  • Development of Antiulcer Agents : 3-Substituted imidazo[1,2-a]pyridines have been explored as antiulcer agents with cytoprotective properties, although they exhibit no significant antisecretory activity in gastric fistula rat models (Starrett et al., 1989).

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives : A two-step synthesis process for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines has been developed. This synthesis is suitable for medicinal chemistry and combinatorial libraries, offering potential for adaptation (Schmid et al., 2006).

  • Synthesis of Constrained Farnesyltransferase Inhibitors : The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been explored to develop conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

properties

IUPAC Name

8-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMCFYRIGTEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512796
Record name 8-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylimidazo[1,2-a]pyridin-3-amine

CAS RN

68739-11-7
Record name 8-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylimidazo[1,2-a]pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
ML Bode, D Gravestock, SS Moleele… - Bioorganic & medicinal …, 2011 - Elsevier
During random screening of a small in-house library of compounds, certain substituted imidazo[1,2-a]pyridines were found to be weak allosteric inhibitors of HIV-1 reverse transcriptase (…
Number of citations: 127 www.sciencedirect.com
N Desroy, C Housseman, X Bock, A Joncour… - 2017 - ACS Publications
Autotaxin is a circulating enzyme with a major role in the production of lysophosphatic acid (LPA) species in blood. A role for the autotaxin/LPA axis has been suggested in many …
Number of citations: 122 pubs.acs.org
M Adib, E Sheibani, HR Bijanzadeh, LG Zhu - Tetrahedron, 2008 - Elsevier
An efficient, one-pot, multi-component synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines, 3-amino-2-arylimidazo[1,2-a]pyrazines, and 3-amino-2-arylimidazo[1,2-a]pyrimidines is …
Number of citations: 70 www.sciencedirect.com
S Sharma, AK Paul, V Singh - New Journal of Chemistry, 2020 - pubs.rsc.org
A facile and efficient protocol has been unfolded towards the diversity-oriented synthesis of highly fluorescent pyrazole C-3(5) tethered imidazo[1,2-a]azines via an La(OTf)3 catalysed …
Number of citations: 8 pubs.rsc.org
SES Ebrahimi, A Iraji, K Jelveh… - Current Organic …, 2022 - ingentaconnect.com
Regarding the critical role of amyloid-β plaques in the pathogenesis of Alzheimer's disease, a series of aminoimidazo[1,2-a]pyridine derivatives were designed and synthesized as …
Number of citations: 1 www.ingentaconnect.com
F Xu, Y Wang, X Xun, Y Huang, Z Jin… - The Journal of Organic …, 2019 - ACS Publications
An efficient and chemoselective C(sp 2 )–N bond cleavage of aromatic imidazo[1,2-a]pyridine molecules is developed. A broad scope of amide compounds such as α-ketoamides and N…
Number of citations: 11 pubs.acs.org
SK Guchhait, C Madaan, BS Thakkar - Synthesis, 2009 - thieme-connect.com
A microwave-promoted highly flexible and efficient Ugi-type multicomponent reaction of heterocyclic amidines with aldehydes and isocyanides catalyzed by zirconium (IV) chloride was …
Number of citations: 37 www.thieme-connect.com
R Akbarzadeh, GI Shakibaei, A Bazgir - Monatshefte für Chemie-Chemical …, 2010 - Springer
An efficient and simple synthesis of ferrocenyl 3-aminoimidazo[1,2-a]pyridines by the three-component reaction of ferrocenecarboxaldehyde, isocyanides, and 2-aminopyridines in the …
Number of citations: 20 link.springer.com
K Gao - Structure-Based Drug Discovery Aiming at Human …, 2020 - research.rug.nl
Hit finding in early drug discovery is often based on high throughput screening (HTS) of existing and historical compound libraries which can limit chemical diversity, is time consuming …
Number of citations: 2 research.rug.nl
F Salgado-Polo, R Borza, MT Matsoukas, F Marsais… - Cell Chemical …, 2023 - cell.com
Autotaxin (ATX; ENPP2) produces the lipid mediator lysophosphatidic acid (LPA) that signals through disparate EDG (LPA 1–3 ) and P2Y (LPA 4–6 ) G protein-coupled receptors. ATX/…
Number of citations: 8 www.cell.com

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